2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring and a difluorocyclohexane moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate typically involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidinone ring or the difluorocyclohexane moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl phenylacetamide: Known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl acetamide: Used in the synthesis of various heterocyclic compounds.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate is unique due to its difluorocyclohexane moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidinone derivatives and contributes to its specific applications and effects .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4,4-difluorocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4/c12-11(13)5-3-7(4-6-11)10(17)18-14-8(15)1-2-9(14)16/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJPFFZFTQYRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)ON2C(=O)CCC2=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147235 | |
Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369515-34-3 | |
Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1369515-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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